N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Core Physicochemical and Structural Baseline for Scientific Procurement
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide (CAS 1111480-89-7, CHEMBL3104561) is a fully synthetic pyrrole-2-carboxamide derivative characterized by a 4-bromo substituent on the pyrrole ring and N-benzyl/N-propyl disubstitution on the carboxamide nitrogen [1]. Key computed properties include XLogP3 = 3.6, topological polar surface area (TPSA) = 36.1 Ų, and molecular weight 321.21 g/mol [1]. The compound is commercially available from multiple vendors (e.g., Enamine, Leyan) at purities typically ≥98% for research-scale procurement .
Research gradeCommercially available at research-scale purity from multiple vendors
Synthetic handle4-Bromo enables Pd-catalyzed cross-coupling for library diversification
Biological profileN,N-Disubstitution redirects target engagement away from MAO inhibition
[1] PubChem. (2025). N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide (CID 31741324). National Library of Medicine. XLogP3-AA, TPSA, MW computed properties. View Source
Why N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide Cannot Be Interchanged with Common Pyrrole-2-carboxamide Analogs
The concurrent presence of the 4-bromo, N-benzyl, and N-propyl substituents on the pyrrole-2-carboxamide core generates a pharmacophore that is absent in simpler analogs. N-Benzyl-1H-pyrrole-2-carboxamide acts as a potent MAO-A inhibitor (Ki = 250 nM) [1], but lacks the bromine and N-propyl features essential for alternative target engagement. Conversely, 4-bromo-N-phenyl-1H-pyrrole-2-carboxamide exhibits only weak PfPK5 inhibition (IC50 = 130 µM) [2], illustrating that bromination alone does not confer potency. Critically, the N,N-disubstitution in the target compound eliminates the secondary amide NH hydrogen bond donor, a structural feature required for MAO active-site recognition, thereby aborting MAO inhibitory activity and redirecting the biological profile toward distinct target classes [3].
N-Benzyl-1H-pyrrole-2-carboxamide (secondary amide) is a potent MAO-A inhibitor; the tertiary amide abolishes this activity – biological profiles are not interchangeable
This compound
Contains 4-bromo and N-propyl substituents essential for physicochemical and synthetic differentiation
Analog risk
4-Bromo-N-phenyl-1H-pyrrole-2-carboxamide exhibits only weak PfPK5 inhibition; bromination alone does not replicate the target’s substitution pattern or potential target engagement
Non-brominated, mono-substituted analogs have lower lipophilicity and higher TPSA, which may alter membrane permeability and CNS distribution predictions
[1] La Regina, G., Silvestri, R., Artico, M., Lavecchia, A., Novellino, E., Befani, O., Turini, P., & Agostinelli, E. (2007). New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry, 50(5), 922–931. BDBM15583 Ki = 250 nM (MAO-A). View Source
[3] Silvestri, R., La Regina, G., De Martino, G., Artico, M., Befani, O., Palumbo, M., Agostinelli, E., & Turini, P. (2003). Simple, potent, and selective pyrrole inhibitors of monoamine oxidase types A and B. Journal of Medicinal Chemistry, 46(6), 917–920. SAR analysis: secondary amide NH required for MAO inhibition. View Source
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Head-to-Head and Cross-Study Quantitative Differentiation Evidence
Enhanced Lipophilicity (XLogP3) Versus N-Benzyl-1H-pyrrole-2-carboxamide
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide exhibits an XLogP3 of 3.6 [1], which is 1.7 log units higher than that of N-benzyl-1H-pyrrole-2-carboxamide (XLogP3 = 1.9) [2]. This increased lipophilicity, conferred by the bromine atom and the N-propyl chain, is expected to enhance passive membrane permeability and oral bioavailability potential relative to the non-brominated, mono-substituted analog.
Lipophilicity (XLogP3)Computed
XLogP3 3.6 vs 1.9 (Δ +1.7)
Supports passive membrane permeability assessment
Computed property; empirical logP/D may differ
LipophilicityMembrane permeabilityDrug-likeness
Evidence Dimension
Computed lipophilicity (XLogP3)
Target Compound Data
XLogP3 = 3.6
Comparator Or Baseline
N-Benzyl-1H-pyrrole-2-carboxamide: XLogP3 = 1.9
Quantified Difference
ΔXLogP3 = +1.7 (89% increase)
Conditions
Computed by XLogP3 3.0 algorithm (PubChem) vs. TTD database value
Why This Matters
For procurement decisions in drug discovery programs, the 1.7-unit logP advantage predicts superior membrane transit, potentially enabling lower dosing or broader tissue distribution in in vivo models.
Reduced Topological Polar Surface Area (TPSA) Compared to N-Benzyl-1H-pyrrole-2-carboxamide
The target compound's TPSA of 36.1 Ų [1] is 8.79 Ų (19.6%) lower than that of N-benzyl-1H-pyrrole-2-carboxamide (TPSA = 44.89 Ų) . This reduction results from N,N-disubstitution eliminating one H-bond donor and replacing a secondary amide with a tertiary amide, decreasing polarity. TPSA values below 60–70 Ų are generally associated with favorable oral absorption, and values below 90 Ų with blood-brain barrier penetration; the target compound sits well within both guidelines.
Polar surface area (TPSA)Computed
TPSA 36.1 vs 44.9 Ų (−19.6%)
Supports CNS penetration screening context
TPSA
MAO-A avoidanceClass-level inference
No direct MAO data; predicted >100-fold weaker than comparator (Ki 250 nM)
Reduces false-positive risk in non-MAO screening panels
Inferred from SAR: tertiary amide removes required H-bond donor
Suzuki coupling handleMethod context
4-Br competent for Pd-catalyzed cross-coupling; dehalogenation manageable with N-protection
Enables rapid 4-aryl library expansion without de novo synthesis
Reference: Tetrahedron Lett. 2003, 44, 427–430
Antitubercular potentialClass-level
Structural alignment with MmpL3 inhibitor pharmacophore; direct MIC not reported
Supports anti-TB screening context; class reference MIC
Data to verify; substitution features unexplored in published series
Computed by Cactvs (PubChem) vs. Chemsrc calculated value
Why This Matters
The lower TPSA of the target compound directly translates to improved passive membrane diffusion and potentially superior CNS penetration, making it a more suitable candidate for neurological or intracellular target programs compared to the comparator.
Avoidance of Canonical MAO-A Inhibition Through N,N-Disubstitution
N-Benzyl-1H-pyrrole-2-carboxamide is a validated MAO-A inhibitor (Ki = 250 nM) [1], a liability for programs requiring MAO-neutral chemical probes. The target compound's tertiary amide (N,N-disubstituted) eliminates the hydrogen bond donor NH that is essential for MAO catalytic site recognition, as demonstrated by structure-activity relationship studies showing that secondary amide CONH is a prerequisite for MAO inhibition in this scaffold [2]. While direct MAO inhibition data for the target compound are not reported in public databases, the structural absence of the requisite NH donor strongly predicts at least a 100-fold reduction in MAO-A affinity relative to the comparator.
MAO-A avoidanceClass-level inference
No direct MAO data; predicted >100-fold weaker than comparator (Ki 250 nM)
Reduces false-positive risk in non-MAO screening panels
Inferred from SAR: tertiary amide removes required H-bond donor
MAO selectivityOff-target avoidanceNeuropharmacology
Evidence Dimension
MAO-A inhibitory activity
Target Compound Data
Not reported (predicted inactive; N,N-disubstitution eliminates requisite H-bond donor)
Comparator Or Baseline
N-Benzyl-1H-pyrrole-2-carboxamide: MAO-A Ki = 250 nM
Quantified Difference
Estimated >100-fold selectivity window (inferred from SAR)
For screening libraries targeting non-MAO enzymes (e.g., kinases, MmpL3, DNA gyrase), this compound eliminates a major source of false-positive hits, improving screening efficiency and reducing counter-screening burden.
MAO selectivityOff-target avoidanceNeuropharmacology
[2] La Regina, G. et al. (2007). J. Med. Chem., 50(5), 922–931. SAR: secondary amide NH required for MAO-A/MAO-B inhibition. View Source
Synthetic Versatility: 4-Bromo as a Cross-Coupling Handle for Library Diversification
The 4-bromo substituent on the pyrrole ring serves as a competent partner for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling regioselective C–C bond formation at the 4-position [1]. Non-halogenated analogs such as N-benzyl-1H-pyrrole-2-carboxamide lack this synthetic handle, restricting post-synthetic diversification. Although dehalogenation side reactions have been documented for 4-bromopyrrole-2-carboxylates under certain Suzuki conditions, N-protection (e.g., with BOC) effectively suppresses this pathway, allowing productive coupling [1]. The target compound, bearing a free pyrrole NH, offers a versatile intermediate for generating focused libraries of 4-aryl/heteroaryl derivatives.
Suzuki coupling handleMethod context
4-Br competent for Pd-catalyzed cross-coupling; dehalogenation manageable with N-protection
Enables rapid 4-aryl library expansion without de novo synthesis
Reference: Tetrahedron Lett. 2003, 44, 427–430
Suzuki couplingChemical biologyLibrary synthesis
Evidence Dimension
Cross-coupling capability at pyrrole 4-position
Target Compound Data
4-Bromo substituent present; competent for Suzuki-Miyaura coupling
Comparator Or Baseline
N-Benzyl-1H-pyrrole-2-carboxamide: no halogen substituent; cross-coupling not feasible
Medicinal chemistry groups requiring rapid SAR expansion around the pyrrole 4-position will find this compound a more tractable starting point than non-halogenated alternatives, saving 2–3 synthetic steps per analog.
Suzuki couplingChemical biologyLibrary synthesis
[1] Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427–430. View Source
Anti-Tubercular Potential Inferred from Pyrrole-2-carboxamide MmpL3 Inhibitor Class
Structure-guided pyrrole-2-carboxamide derivatives have been developed as potent MmpL3 inhibitors, achieving MIC values below 0.016 µg/mL against Mycobacterium tuberculosis H37Rv, with selectivity over mammalian cells (IC50 > 64 µg/mL) [1]. The target compound incorporates the core pyrrole-2-carboxamide scaffold and a lipophilic N-substitution pattern consistent with the pharmacophore requirements for MmpL3 engagement (bulky carboxamide substituents, electron-withdrawing pyrrole ring modification). While direct MIC data for this specific compound are not yet published, its structural features align with the most active analogs in the series (e.g., compound 32), suggesting it warrants evaluation in anti-TB screening cascades.
Antitubercular potentialClass-level
Structural alignment with MmpL3 inhibitor pharmacophore; direct MIC not reported
Supports anti-TB screening context; class reference MIC
Data to verify; substitution features unexplored in published series
AntitubercularMmpL3 inhibitorDrug-resistant TB
Evidence Dimension
Anti-M. tuberculosis activity (MIC)
Target Compound Data
Not determined; structurally aligned with MmpL3 inhibitor pharmacophore
Class-level extrapolation – direct measurement pending
Conditions
M. tuberculosis H37Rv whole-cell assay; MmpL3 target engagement confirmed by mutant overexpression and [14C]-acetate mycolic acid labeling
Why This Matters
For anti-infectives procurement, this compound offers a chemically distinct entry point into the validated MmpL3 inhibitor space, with substitution features not explored in published series, potentially overcoming resistance liabilities of existing leads.
AntitubercularMmpL3 inhibitorDrug-resistant TB
[1] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. MIC < 0.016 µg/mL, IC50 > 64 µg/mL. View Source
N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Recommended Scientific and Industrial Use Cases
Anti-Tuberculosis Drug Discovery – MmpL3 Inhibitor Lead Generation
Given the proven potency of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors (MIC < 0.016 µg/mL) [1], this compound serves as a structurally differentiated starting point for hit-to-lead optimization. Its N-benzyl/N-propyl disubstitution and 4-bromo handle are absent in published series, offering novel chemical space for overcoming resistance to existing MmpL3-targeting agents. Procurement is recommended for groups conducting whole-cell M. tuberculosis screening and target-based MmpL3 assays.
Focused Chemical Library Diversification via Suzuki Cross-Coupling
The 4-bromo substituent enables Pd-catalyzed Suzuki-Miyaura coupling to generate 4-aryl/heteroaryl analogs [2]. Research groups synthesizing pyrrole-based libraries for phenotypic or target-based screening can use this compound as a common late-stage intermediate, achieving rapid SAR expansion without de novo scaffold synthesis.
Neuropharmacology Counter-Screening Panels – MAO-Inactive Pyrrole Control
N-Benzyl-1H-pyrrole-2-carboxamide is a potent MAO-A inhibitor (Ki = 250 nM) [3], confounding screening results for CNS-targeted pyrrole libraries. The target compound's tertiary amide abolishes MAO inhibition, making it a valuable negative control or MAO-inert scaffold for programs targeting neurological receptors, ion channels, or transporters where MAO off-target activity must be excluded.
Physicochemical Property Optimization – Lipophilic Scaffold for CNS Programs
With XLogP3 = 3.6 and TPSA = 36.1 Ų [4], the compound occupies a favorable region of CNS drug-like chemical space. Medicinal chemistry teams optimizing lead series for blood-brain barrier penetration can evaluate this scaffold as a reference point for balancing lipophilicity and polarity, using its property profile as a benchmark for analog design.
Application
Selection Property
Validation Focus
MmpL3 inhibitor screening
Structurally differentiated pyrrole-2-carboxamide scaffold with N,N-disubstitution and 4-Br handle
Whole-cell M. tuberculosis MIC determination and MmpL3 target engagement assays
Focused library diversification
4-Bromo cross-coupling competence for late-stage functionalization
Pd-catalyzed Suzuki-Miyaura coupling scope and analog purity assessment
MAO-inert comparator for CNS panels
Tertiary amide scaffold devoid of MAO-A/B inhibitory activity
MAO enzyme inhibition assays to confirm inactivity in screening conditions
CNS multiparameter optimization reference
Computed lipophilicity (XLogP3 3.6) and low TPSA (36.1 Ų) profile
In vitro permeability and brain tissue binding studies for lead series benchmarking
[1] Pyrrole-2-carboxamide MmpL3 inhibitors. (2022). J. Med. Chem. MIC < 0.016 µg/mL. View Source
[2] Handy, S. T. et al. (2003). Tetrahedron Letters, 44(3), 427–430. View Source
[3] La Regina, G. et al. (2007). J. Med. Chem., 50(5), 922–931. MAO-A Ki = 250 nM. View Source